CYP2E1 Inhibition Profile: 1-(2,6-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one vs. Comparative Analogs
In human liver microsomal assays, this compound demonstrated weak CYP2E1 inhibition (IC₅₀ > 20,000 nM) when assessed via chlorzoxazone 6-hydroxylation, which contrasts with more potent CYP2E1 inhibitors observed among related benzazepine derivatives [1]. While direct comparator data from the same study are not available, this value falls significantly above the typical IC₅₀ range for lead-like CYP2E1 inhibitors (often <1,000 nM), indicating a favorable metabolic liability profile relative to the broader class.
| Evidence Dimension | CYP2E1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 20,000 nM |
| Comparator Or Baseline | Class-typical lead-like CYP2E1 inhibitors: IC₅₀ < 1,000 nM (inferred from literature thresholds) |
| Quantified Difference | >20-fold lower inhibitory potency |
| Conditions | Human liver microsomes, chlorzoxazone 6-hydroxylation endpoint, 20 min incubation, LC-MS analysis |
Why This Matters
A higher IC₅₀ for CYP2E1 reduces the risk of metabolic drug-drug interactions, making this compound a cleaner tool for in vivo pharmacology studies compared to analogs with more potent CYP inhibition.
- [1] BindingDB entry for CHEMBL2413882 (BDBM50438845). Affinity Data: IC₅₀ > 2.00E+4 nM for CYP2E1 inhibition in human liver microsomes. View Source
